molecular formula C22H21N3O7 B1426018 Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- CAS No. 1365267-37-3

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-

Cat. No.: B1426018
CAS No.: 1365267-37-3
M. Wt: 439.4 g/mol
InChI Key: OXEFOWVRNIRGLF-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- is systematically identified by its Chemical Abstracts Service number 1365267-37-3. The compound's molecular formula is established as C22H21N3O7, with a corresponding molecular weight of 439.42 atomic mass units. This complex nomenclature reflects the compound's sophisticated structural architecture, incorporating multiple functional groups and stereospecific elements that are characteristic of modern pharmaceutical intermediates.

The compound is known by several synonyms that reflect its relationship to rivaroxaban and its role in pharmaceutical processes. These alternative designations include Rivaroxaban impurity 03, Rivaroxaban Impurity 31, and specifically as RVR-PTH-Mono Imp, highlighting its classification as a process-related impurity. Additional systematic names include (S)-2-[({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)carbamoyl]benzoic acid, which provides a more detailed description of the stereochemical configuration and functional group arrangement.

The International Union of Pure and Applied Chemistry name for this compound is 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid. The molecular descriptor language representation includes specific stereochemical information denoted by the Standard International Chemical Identifier Key OXEFOWVRNIRGLF-INIZCTEOSA-N, which uniquely identifies this compound in chemical databases. The compound's classification under the Chemical Book Number CB52716139 and MDL Number MFCD28347583 further establishes its formal recognition in chemical literature.

Property Value
Chemical Abstracts Service Number 1365267-37-3
Molecular Formula C22H21N3O7
Molecular Weight 439.42 g/mol
Chemical Book Number CB52716139
MDL Number MFCD28347583
Standard International Chemical Identifier Key OXEFOWVRNIRGLF-INIZCTEOSA-N

Historical Context and Discovery

The discovery and characterization of benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- is intrinsically linked to the development of rivaroxaban, which represents a landmark achievement in anticoagulant therapy. Rivaroxaban was initially developed by Bayer and subsequently marketed in collaboration with Janssen Pharmaceuticals, a division of Johnson & Johnson. The compound was patented in 2007 and received approval for medical use in the United States in 2011, marking a significant advancement in oral anticoagulation therapy.

During the comprehensive development process of rivaroxaban, extensive analytical characterization revealed the presence of multiple process-related impurities, including the subject compound. According to the Committee for Medicinal Products for Human Use Assessment Report for Xarelto, which contains rivaroxaban as the active substance, eighteen process impurities originating from starting materials and synthetic processes were identified during the development phase. This systematic identification process reflects the rigorous quality control standards required for pharmaceutical development and regulatory approval.

The emergence of this particular benzoic acid derivative as a recognized impurity demonstrates the evolution of analytical methodologies in pharmaceutical chemistry. Advanced analytical techniques, including high-resolution liquid chromatography and mass spectrometry, enabled the precise identification and structural elucidation of such complex impurities. The characterization of this compound and related impurities has been essential for establishing appropriate control strategies and ensuring the quality of the final pharmaceutical product.

The pharmaceutical industry's increasing focus on impurity profiling and control has elevated the importance of compounds like benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- beyond mere analytical curiosities to critical components of drug development and manufacturing processes. This evolution reflects broader trends in pharmaceutical science toward more comprehensive understanding and control of all chemical entities present in drug substances and drug products.

Structural Relationship to Rivaroxaban

The structural relationship between benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- and rivaroxaban reveals fundamental insights into pharmaceutical chemistry and drug design principles. Rivaroxaban, systematically known as 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide, shares significant structural motifs with the benzoic acid derivative.

Both compounds contain the characteristic (5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl structural unit, which represents the core pharmacophore responsible for factor ten a inhibition in rivaroxaban. This shared structural element includes the oxazolidinone ring system with specific stereochemistry at the 5-position, the phenyl linker, and the morpholin-3-one substituent. The preservation of this structural motif in the benzoic acid derivative suggests that this compound may retain some degree of biological activity, although likely with significantly altered potency and selectivity profiles.

The primary structural difference lies in the replacement of rivaroxaban's 5-chlorothiophene-2-carboxamide moiety with a benzoic acid carboxamide group. This substitution fundamentally alters the compound's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and overall molecular recognition characteristics. The chlorinated thiophene ring in rivaroxaban contributes significantly to the compound's binding affinity for factor ten a and its pharmacokinetic properties.

The structural analysis reveals that the benzoic acid derivative represents what might be considered a "des-chlorothienyl" analog of rivaroxaban, where the heterocyclic carboxamide has been replaced with an aromatic carboxylic acid functionality. This structural modification would be expected to significantly impact the compound's interaction with biological targets, potentially reducing factor ten a inhibitory activity while potentially introducing different biological properties. The presence of the free carboxylic acid group in the benzoic acid derivative, as opposed to the amide linkage in rivaroxaban, also introduces different ionization characteristics and solubility profiles that would influence its pharmaceutical behavior.

Structural Component Rivaroxaban Benzoic Acid Derivative
Core Oxazolidinone (5S)-2-oxo-1,3-oxazolidin-5-yl (5S)-2-oxo-1,3-oxazolidin-5-yl
Phenyl Linker 4-(3-oxomorpholin-4-yl)phenyl 4-(3-oxomorpholin-4-yl)phenyl
Terminal Group 5-chlorothiophene-2-carboxamide benzoic acid carboxamide
Molecular Formula C19H18ClN3O5S C22H21N3O7

Significance in Pharmaceutical Chemistry

The pharmaceutical significance of benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- extends beyond its identity as a simple impurity to encompass multiple dimensions of modern drug development and manufacturing science. This compound serves as an intermediate in the synthesis of Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide, which itself is classified as an impurity of rivaroxaban. This synthetic utility demonstrates the compound's role in understanding and controlling the complex chemical transformations that occur during pharmaceutical manufacturing processes.

The identification and characterization of this compound has contributed significantly to the development of analytical methodologies for anticoagulant quality control. Advanced synthetic approaches have been developed specifically for producing this compound and related impurities, including the utilization of carbonyldiimidazole-mediated synthesis protocols that enable efficient preparation of these complex molecules. These synthetic methodologies represent important advances in pharmaceutical chemistry, providing reliable routes for producing reference standards essential for analytical method development and validation.

From a regulatory perspective, the characterization of this benzoic acid derivative exemplifies the stringent requirements for impurity identification and control in pharmaceutical development. According to International Conference on Harmonization guidelines, impurities present at levels greater than 0.10% in drug substances with maximum daily doses equal to or less than 2 grams must be identified and characterized. The systematic study of this compound and related impurities has been instrumental in establishing appropriate control strategies for rivaroxaban manufacturing processes.

The compound's significance extends to the broader understanding of structure-activity relationships in factor ten a inhibitors. While structurally related to rivaroxaban, the benzoic acid derivative represents a distinct chemical entity with potentially different biological properties. This structural relationship provides valuable insights into the molecular recognition elements required for factor ten a inhibition and highlights the precision required in pharmaceutical design to achieve optimal therapeutic properties while minimizing unwanted impurities.

Furthermore, the study of this compound has contributed to advancing analytical chemistry methodologies, particularly in the development of high-performance liquid chromatography methods capable of resolving structurally similar impurities. The analytical challenges posed by this compound and related substances have driven innovations in separation science and mass spectrometric identification techniques that have broader applications throughout pharmaceutical analysis. The compound thus represents not only a specific chemical entity of pharmaceutical importance but also a paradigm for the sophisticated analytical and synthetic chemistry required in modern drug development and quality assurance.

Properties

IUPAC Name

2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7/c26-19-13-31-10-9-24(19)14-5-7-15(8-6-14)25-12-16(32-22(25)30)11-23-20(27)17-3-1-2-4-18(17)21(28)29/h1-8,16H,9-13H2,(H,23,27)(H,28,29)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEFOWVRNIRGLF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113399
Record name 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365267-37-3
Record name 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365267-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- (CAS No. 1365267-37-3) is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its structural and functional properties. This compound is known as an intermediate in the synthesis of Rivaroxaban, a potent anticoagulant agent. The biological activity of this benzoic acid derivative is primarily linked to its interactions with biological systems, including its potential effects on protein degradation pathways and its role as an antithrombotic agent.

The molecular formula of this compound is C22H21N3O7, with a molecular weight of 439.4 g/mol. It features multiple functional groups, including an oxazolidinyl moiety and morpholine, which contribute to its biological activities.

PropertyValue
Molecular FormulaC22H21N3O7
Molecular Weight439.4 g/mol
CAS Number1365267-37-3

Research indicates that benzoic acid derivatives can modulate various biological processes. Specifically, this compound has been studied for its effects on protein degradation systems. A study highlighted that certain derivatives of benzoic acid can enhance the activity of proteasomal pathways, which are crucial for cellular homeostasis and regulation of protein levels .

Antithrombotic Activity

As an impurity in Rivaroxaban synthesis, this benzoic acid derivative may exhibit antithrombotic properties. Rivaroxaban itself is a direct Factor Xa inhibitor, significantly reducing thrombus formation and providing therapeutic benefits in conditions such as atrial fibrillation and venous thromboembolism . The structural similarities suggest that the benzoic acid derivative may share some pharmacological properties with Rivaroxaban.

Case Studies

  • Cell-Based Assays : In vitro studies demonstrated that benzoic acid derivatives could induce proteasomal chymotrypsin-like and caspase-like activities at concentrations around 5 μM. Among tested compounds, one derivative showed significant activation of these pathways, suggesting a role in promoting protein degradation which is vital for cellular function .
  • In Silico Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, indicating potential interactions that could lead to therapeutic applications. Docking experiments suggested favorable binding characteristics with proteins involved in metabolic regulation .

Comparative Analysis of Biological Activities

A comparative analysis of various benzoic acid derivatives reveals differences in their biological activities based on structural modifications:

CompoundBiological ActivityNotes
Benzoic Acid Derivative 1Induces proteasomal activityHighest activity observed
Benzoic Acid Derivative 2Moderate activityLess potent than Derivative 1
Benzoic Acid Derivative 3Significant chymotrypsin-like activityMono-halogenated structure

Scientific Research Applications

Scientific Research Applications of Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-, also known as (S)-2-[({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)carbamoyl]benzoic acid, is a chemical compound with diverse applications in scientific research, particularly in the synthesis of pharmaceutical intermediates and as an impurity standard for drug analysis .

Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- serves as a crucial intermediate in the synthesis of Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide . Bis-[Des(5-Chloro-2-carboxythienyl)] Rivaroxaban Phthalamide is an impurity found in Rivaroxaban . Rivaroxaban is a novel antithrombotic agent and a highly potent and selective direct Factor Xa (FXa) inhibitor . The use of Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]- in the synthesis allows for the creation of purer Rivaroxaban batches and facilitates the study and quantification of its impurities .

Impurity Standard

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Selected Benzoic Acid Derivatives

Compound Name / ID Key Substituents Applications / Bioactivity Toxicity (LD50, if available) Reference
Target Compound: 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-benzoic acid Oxazolidinone, morpholinylphenyl, aminocarbonylmethyl Hypothesized: Antibacterial (oxazolidinone), improved solubility (morpholine) Not reported; QSTR models applicable
Crisdesalazine (2-Hydroxy-5-((4-(trifluoromethyl)phenethyl)amino)benzoic acid) Trifluoromethylphenethylamino, hydroxyl Anti-inflammatory, COX-2 inhibition No acute toxicity reported
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Thiazolidinone, benzylidene Antifungal, antibacterial (e.g., against S. aureus) Not reported
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxy-benzoic acid methyl ester (Compound 1) Dimethoxybenzoyl, hydroxy, methyl ester Natural product isolate; potential antioxidant Isolated from plants; low toxicity
4-[(3-Methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoic acid Pyrazolone azo group Dye industry; UV-absorbing properties High stability; low mammalian toxicity
4-[[(2R)-3,3-Dimethyl-4-oxo-2-azetidinyl]oxy]benzoic acid Azetidinyl (β-lactam analog), dimethyl Hypothesized: Antibacterial (β-lactam-like activity) Not reported

Functional and Toxicity Analysis

  • Antimicrobial Activity: The oxazolidinone moiety in the target compound aligns with antibiotics like linezolid, which inhibit bacterial protein synthesis. Thiazolidinone derivatives (e.g., ) show comparable activity but with added thioamide groups enhancing potency against resistant strains . Azetidinyl derivatives () mimic β-lactams but lack direct evidence for efficacy against Gram-negative bacteria .
  • Pharmacokinetic Properties :

    • Morpholine groups (target compound) improve water solubility and metabolic stability, contrasting with trifluoromethyl groups (Crisdesalazine, ), which enhance membrane permeability but may increase bioaccumulation risks .
  • Toxicity: QSTR models () suggest benzoic acid toxicity correlates with molecular connectivity indices (0JA, 1JA). The target compound’s branched structure may elevate 1JA values, implying higher toxicity than simpler derivatives (e.g., methyl esters in ) .

Preparation Methods

Synthesis via Multi-step Organic Reactions

The synthesis generally involves the following key stages:

Use of Intermediates and Raw Materials

Research indicates the utilization of specific intermediates, such as:

  • (5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl derivatives.
  • 4-Acetamidophenyl compounds.
  • Epoxy and phthalimide derivatives for ring opening and formation.

Key Reactions Employed

Reaction Type Purpose Conditions References
Cyclization Formation of the oxazolidinone ring Mild heating, specific catalysts ,
Nucleophilic substitution Attachment of morpholine group Solvent: alcohols or toluene, temperature 80–110°C ,
Amidation Linking benzoic acid to heterocycle Use of coupling agents like carbodiimides ,
Oxidation/Reduction Stereochemistry control Mild oxidants or reductants ,
Ring opening & closing Synthesis of heterocyclic intermediates Epoxy compounds, ring-closing reactions ,

Specific Preparation Methods from Literature

One-Pot Synthesis Approach

Recent patents describe a one-pot synthesis method, which simplifies the process by combining multiple steps into a single reaction vessel, reducing time and resource consumption. The process involves:

  • Reacting a precursor compound in an alcohol solvent (preferably with a carbon number of 4 or below).
  • Performing ammonolysis with an alkali (organic or inorganic) to remove protective groups.
  • Evaporating the solvent under reduced pressure.
  • Condensing the intermediate with 5-chlorothiophene-2-formyl chloride in the presence of an acid-binding agent like potassium carbonate or sodium carbonate.

This method offers mild reaction conditions, high efficiency, and suitability for industrial scale-up.

Ring-Opening and Cyclization Techniques

Another approach involves ring opening of epoxy or related heterocycles followed by cyclization to form the oxazolidinone core. Raw materials such as (S)-N-epoxypropyl phthalimide are used, with subsequent ring closure under controlled conditions.

Use of Phthalimide and Ammonolysis

The synthesis of key intermediates often employs phthalimide derivatives as protecting groups, which are later removed via ammonolysis. This step is crucial for introducing amino functionalities necessary for subsequent coupling reactions.

Data Tables Summarizing Preparation Parameters

Method Raw Materials Solvent Temperature Key Reactions Advantages References
One-pot synthesis Precursor compound, alcohol Alcohol (C4 or below) 90–110°C Ammonolysis, condensation Simplified, scalable ,
Ring-opening & cyclization Epoxy derivatives, heterocycles Toluene 80–120°C Ring opening, cyclization High selectivity ,
Phthalimide route 4-Acetamidophenyl, phthalimide DMF, ethanol 50–80°C Ammonolysis, amidation Good stereocontrol ,

Research Findings and Optimization

Recent research emphasizes mild reaction conditions and environmentally friendly solvents to improve yield and purity. For example:

  • Use of alcohols with low carbon numbers reduces environmental impact.
  • Organic bases such as collidine facilitate better selectivity.
  • Reaction temperature optimization (around 90–110°C) balances reaction rate and stereochemical integrity.

Furthermore, process modifications like catalyst selection and solvent recycling have been shown to enhance process sustainability.

Q & A

Q. How can conflicting bioactivity data across studies be resolved through experimental design?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content). Standardized protocols (e.g., fixed ATP concentration in kinase assays) improve reproducibility. Meta-analysis of dose-response curves (e.g., Hill slopes) distinguishes true efficacy from artifacts. Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.